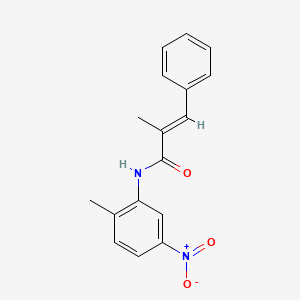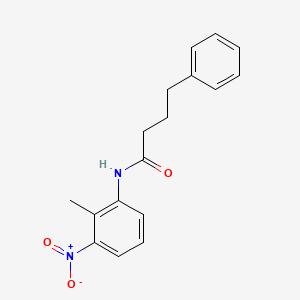
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide, also known as MMNPA, is a chemical compound that has been the subject of scientific research due to its potential use in various applications. MMNPA is a yellow crystalline powder that is soluble in organic solvents such as dimethylformamide and chloroform.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide may act as a photosensitizer by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then damage cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has low toxicity and does not cause significant damage to healthy cells. However, 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low toxicity, which makes it a promising candidate for use in photodynamic therapy. However, one limitation of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide and its potential use in various applications. One future direction could be to investigate the use of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide as a photosensitizer in combination with other therapies for the treatment of cancer. Another future direction could be to develop methods to improve the solubility of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide in water, which could expand its potential applications. Additionally, future research could focus on the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide derivatives with improved properties.
Métodos De Síntesis
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide can be synthesized using a reaction between 2-methyl-5-nitroaniline and phenylacrylic acid. The reaction is carried out in the presence of a catalyst such as phosphorus oxychloride and an organic solvent such as chloroform. The resulting product is then purified by recrystallization. The yield of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is typically around 50%.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been studied for its potential use in various applications such as in the field of organic electronics, as a fluorescent probe for detecting DNA, and as a potential anti-cancer drug. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
(E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-8-9-15(19(21)22)11-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMYRAGRKNIPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)





![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)


![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
